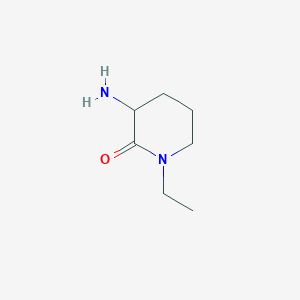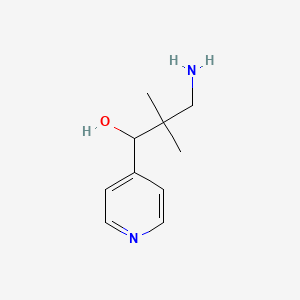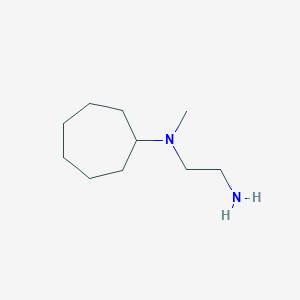
3-Amino-1-ethylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-ethylpiperidin-2-one is a chemical compound with the molecular formula C7H14N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-ethylpiperidin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase have been employed to convert N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-ethylpiperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Amino-1-ethylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing various complex molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a precursor for drug synthesis.
Medicine: It plays a role in the design and synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 3-Amino-1-ethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its use in drug development .
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine widely used in organic synthesis and drug development.
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Matrine: A natural alkaloid with anticancer and antiviral activities.
Berberine: An isoquinoline alkaloid with antimicrobial and antidiabetic effects
Uniqueness: 3-Amino-1-ethylpiperidin-2-one is unique due to its specific structural features and reactivity. Its amino and piperidinone moieties confer distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-amino-1-ethylpiperidin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-2-9-5-3-4-6(8)7(9)10/h6H,2-5,8H2,1H3 |
InChI Key |
PFAHDCGGYGPULO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B13197172.png)




![2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13197220.png)


![2-[3-(Methylamino)propyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13197231.png)




